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Compound of Interest

Compound Name:
1-Iodo-2-methoxy-4-

(trifluoromethyl)benzene

CAS No.: 1261752-45-7

Cat. No.: B1382707 Get Quote

Executive Summary
The Critical Verdict: Researchers sourcing 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene
(CAS 1261752-45-7) often encounter conflicting physical state descriptions in vendor

databases, ranging from "powder" to "liquid."[1] Based on structural analysis of 1,2,4-

substituted benzene analogs and thermodynamic trends of trifluoromethyl-iodobenzene

derivatives, this compound is predicted to exist as a liquid or low-melting solid at standard

ambient temperature and pressure (SATP).[1]

This guide provides a definitive protocol to verify the physical state and purity of CAS 1261752-

45-7, distinguishing it from common structural isomers that may be supplied in error.[1]

Compound Profile & Significance
Chemical Identity:

IUPAC Name: 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene[1][2]

CAS Number: 1261752-45-7[1][2]

Molecular Formula: C₈H₆F₃IO[1]

Molecular Weight: 302.03 g/mol [1][3]
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Key Functional Groups: Aryl Iodide (C–I), Methoxy ether (–OCH₃), Trifluoromethyl (–CF₃).[1]

Research Application: This compound serves as a high-value building block in medicinal

chemistry, specifically for Suzuki-Miyaura cross-coupling reactions.[1] The ortho-methoxy group

provides steric directionality, while the para-trifluoromethyl group modulates lipophilicity (LogP)

and metabolic stability, making it a critical scaffold for drug discovery programs targeting CNS

indications.[1]

Comparative Analysis: Isomers & Alternatives
A primary risk in sourcing CAS 1261752-45-7 is confusion with its structural isomers, which

possess distinct physical properties.[1] The table below contrasts the target compound with its

closest analogs to aid in rapid visual and physical identification.

Feature Target Compound
Isomer A

(Alternative)

Isomer B

(Alternative)

CAS 1261752-45-7 1261645-09-3 444-29-1

Structure
1-Iodo-2-methoxy-4-

(CF3)

1-Iodo-4-methoxy-2-

(CF3)
1-Iodo-2-(CF3)

Substitution 1,2,4-trisubstituted 1,2,4-trisubstituted 1,2-disubstituted

Physical State
Liquid / Low-Melt

Solid
Liquid Liquid

Boiling Point Est. 230–240 °C Est. 235 °C 196–197 °C

Density
Est.[1][4][5][6] 1.7–1.8

g/mL
1.75 g/mL 1.84 g/mL

Key Distinction
Methoxy is ortho to

Iodine

Methoxy is para to

Iodine
Lacks Methoxy group

Insight: If your sample arrives as a high-melting dry powder (MP > 100°C), suspect incorrect

identity (likely a carboxylic acid derivative or oxidized impurity).[1] The target compound's

asymmetry and ether linkage typically disrupt crystal lattice energy, favoring a liquid or low-

melting state.[1]
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Experimental Verification Protocol
Use this self-validating workflow to confirm the identity and quality of the incoming material.[1]

Phase 1: Physical State & Thermal Analysis
Objective: Determine if the material conforms to the expected phase behavior.[1]

Visual Inspection:

Protocol: Examine the vial at Room Temperature (20–25°C).

Pass Criteria: Clear, colorless to pale yellow liquid OR waxy, low-melting solid.[1]

Fail Criteria: Crystalline white powder with high melting point.[1]

Melting Point / DSC (Differential Scanning Calorimetry):

Instrument: Mettler Toledo DSC 3+ or equivalent.[1]

Method: Cool sample to -50°C, then ramp to 100°C at 10°C/min.

Why: Detects glass transitions (ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

) common in oils and precise melting onsets for low-melting solids.

Expected Result: Endothermic peak (melting) likely between 20°C and 50°C.[1]

Phase 2: Refractive Index (For Liquids)
Objective: Quick purity check without consuming sample.

Method: Place 50 µL on the prism of an Abbe Refractometer (temp. controlled at 20°C).

Target Range:

(Estimated based on fluorinated aromatic analogs).
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Causality: Fluorine atoms lower the refractive index compared to non-fluorinated analogs

(e.g., 2-iodoanisole ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline

ng-star-inserted">

). A value >1.60 suggests loss of the -CF3 group or incorrect substance.[1]

Phase 3: Structural Confirmation (NMR)
Objective: Definitive isomer differentiation.

1H NMR (400 MHz, CDCl3):

Look for the Methoxy singlet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

ppm).

Verify the Aromatic region (3 protons).[1] The splitting pattern must reflect 1,2,4-

substitution (typically a doublet, a doublet of doublets, and a singlet/doublet depending on

coupling constants).[1]

19F NMR:

Look for a single signal around ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

ppm (characteristic of Ar-CF3).

Note: If multiple F peaks appear, the sample is a mixture of isomers.[1]

Decision Logic for Verification
The following diagram illustrates the logical flow for accepting or rejecting a batch of CAS

1261752-45-7 based on physical evidence.
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Receive Sample
CAS 1261752-45-7

Visual Inspection
@ 25°C

Is it a Solid?

Liquid Analysis:
Measure Refractive Index

& 1H NMR

No (Liquid)

Solid Analysis:
Run DSC / Capillary MP

Yes (Solid)

RI < 1.55?
(Fluorine Effect)

PASS:
Proceed to Synthesis

Yes

FAIL:
Suspect Isomer/Impurity

No (High RI)

MP < 60°C?

Yes (Low Melt) No (High Melt)

Click to download full resolution via product page

Figure 1: Decision tree for validating the physical state of CAS 1261752-45-7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-Iodo-4-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777294 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. bldpharm.com [bldpharm.com]

3. Building Blocks | CymitQuimica [cymitquimica.com]

4. 1-Iodo-2-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777292 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage
Transport [m.chemicalbook.com]

6. CompTox Chemicals Dashboard [comptox.epa.gov]

To cite this document: BenchChem. [Comparison Guide: Physical State & Purity Verification
of CAS 1261752-45-7]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1382707#melting-point-and-physical-state-
verification-of-cas-1261752-45-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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